Naveglitazar sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
477981-15-0 |
|---|---|
Molecular Formula |
C25H25NaO6 |
Molecular Weight |
444.4588 |
IUPAC Name |
(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium |
InChI |
InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1 |
InChI Key |
QRZVPGNFLXIZON-JIDHJSLPSA-M |
SMILES |
O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Naveglitazar sodium |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which Naveglitazar sodium modulates PPARα and PPARγ pathways, and how do these interactions influence its hypoglycemic activity in preclinical models?
- Methodological Answer : this compound acts as a dual PPARα-γ agonist, with a γ-dominant activation profile. To study its mechanisms, employ in vitro assays such as luciferase reporter gene assays in transfected HEK293 cells to quantify receptor activation. Pair this with in vivo models (e.g., diabetic rodents) to correlate receptor binding affinity (EC₅₀ values) with glucose-lowering efficacy. Monitor downstream targets like adiponectin (PPARγ) and fatty acid oxidation markers (PPARα) using qPCR and Western blotting .
Q. What structural features differentiate this compound from other PPAR agonists (e.g., thiazolidinediones), and how do these differences impact receptor selectivity?
- Methodological Answer : Conduct comparative molecular docking studies using crystallographic PPAR structures (e.g., PDB IDs 3VSO for PPARγ, 1K7L for PPARα). Focus on the non-thiazolidinedione backbone of Naveglitazar, analyzing hydrogen bonding with Ser289 (PPARγ) and hydrophobic interactions with PPARα’s ligand-binding domain. Validate selectivity via competitive binding assays against reference agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) .
Q. What standardized assays are recommended for evaluating the pharmacokinetic profile of this compound in rodent models?
- Methodological Answer : Use LC-MS/MS to measure plasma and tissue concentrations after oral administration. Key parameters include Cₘₐₓ, Tₘₐₓ, and half-life. For tissue distribution, homogenize organs (liver, adipose) and apply solid-phase extraction. Correlate pharmacokinetics with pharmacodynamic outcomes (e.g., glucose tolerance tests) to establish exposure-response relationships .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between Naveglitazar’s efficacy in glycemic control and its dose-dependent toxicity (e.g., bladder carcinogenicity in rats)?
- Methodological Answer : Perform species-specific toxicity studies comparing rodent and human PPARγ isoform expression in urothelial tissues. Use RNA-seq to identify oncogenic pathways (e.g., EGFR, PI3K/AKT) activated in rats but not in primates. Incorporate in silico toxicogenomics tools like ToxCast to predict human relevance. Reference preclinical safety data from , which highlights bladder cancer risks at 1 mg·kg⁻¹ in female rats .
Q. What experimental designs are optimal for isolating PPARα vs. PPARγ contributions to Naveglitazar’s metabolic effects?
- Methodological Answer : Utilize PPARα/γ knockout murine models. In wild-type and knockout cohorts, administer Naveglitazar and compare outcomes:
- PPARα-dependent effects : Hepatic fatty acid oxidation rates (via β-HAD enzyme activity).
- PPARγ-dependent effects : Adipocyte differentiation (Oil Red O staining) and insulin sensitivity (hyperinsulinemic-euglycemic clamp).
Statistical analysis should include ANOVA with post-hoc tests to partition variance .
Q. How should researchers address interspecies variability when extrapolating Naveglitazar’s safety data from rodents to humans?
- Methodological Answer : Establish physiologically based pharmacokinetic (PBPK) models integrating species-specific parameters:
- Plasma protein binding (equilibrium dialysis).
- Metabolic clearance (CYP450 isoform activity in liver microsomes).
Validate models using humanized PPAR transgenic mice. Cross-reference with ’s carcinogenicity data to identify thresholds for safe exposure in clinical trials .
Q. What biomarkers are most reliable for monitoring Naveglitazar’s off-target effects in long-term studies?
- Methodological Answer : Prioritize urinary biomarkers (e.g., β-microglobulin for renal toxicity, nuclear matrix protein 22 for bladder hyperplasia) in chronic rodent studies. Combine with serum markers like creatinine kinase (muscle toxicity) and ALT/AST (hepatotoxicity). Use multiplex immunoassays for high-throughput screening .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in Naveglitazar studies with heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. For non-linear responses, use sigmoidal Emax models (e.g., Hill equation). Validate with bootstrapping to estimate confidence intervals. Tools like GraphPad Prism or R’s drc package are suitable .
Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for Naveglitazar’s PPAR activation?
- Methodological Answer : Develop quantitative systems pharmacology (QSP) models linking in vitro EC₅₀ values (from reporter assays) to in vivo receptor occupancy. Incorporate tissue-specific PPAR expression levels (via proteomics) and adjust for plasma-free fractions. Calibrate using PK/PD data from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
